molecular formula C9H11NO4 B13943775 (3-Methoxy-2-methyl-4-nitrophenyl)methanol CAS No. 620604-55-9

(3-Methoxy-2-methyl-4-nitrophenyl)methanol

Cat. No.: B13943775
CAS No.: 620604-55-9
M. Wt: 197.19 g/mol
InChI Key: LGDZXUGGVNOHDQ-UHFFFAOYSA-N
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Description

(3-Methoxy-2-methyl-4-nitrophenyl)methanol is an organic compound with a complex aromatic structure It is characterized by the presence of a methoxy group, a methyl group, and a nitro group attached to a benzene ring, along with a methanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Methoxy-2-methyl-4-nitrophenyl)methanol typically involves the nitration of a methoxy-substituted toluene derivative, followed by reduction and subsequent functional group transformations. One common method involves the nitration of 3-methoxy-2-methyltoluene using a mixture of nitric acid and sulfuric acid to introduce the nitro group. The resulting nitro compound is then reduced to the corresponding amine, which is subsequently converted to the methanol derivative through a series of reactions involving protection and deprotection steps.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(3-Methoxy-2-methyl-4-nitrophenyl)methanol undergoes various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Hydrogen gas with palladium catalyst, iron powder in acidic conditions

    Substitution: Sodium methoxide, potassium tert-butoxide

Major Products Formed

    Oxidation: (3-Methoxy-2-methyl-4-nitrophenyl)carboxylic acid

    Reduction: (3-Methoxy-2-methyl-4-aminophenyl)methanol

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

(3-Methoxy-2-methyl-4-nitrophenyl)methanol has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic transformations.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of (3-Methoxy-2-methyl-4-nitrophenyl)methanol depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular macromolecules, potentially leading to therapeutic effects or toxicity.

Comparison with Similar Compounds

Similar Compounds

    (3-Methoxy-2-methylphenol): Lacks the nitro group, resulting in different chemical reactivity and biological activity.

    (4-Methoxy-2-nitrophenol): Similar structure but with different substitution pattern, leading to variations in chemical properties and applications.

    (3-Methoxy-4-nitrobenzyl alcohol):

Uniqueness

(3-Methoxy-2-methyl-4-nitrophenyl)methanol is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and biological properties. Its combination of methoxy, methyl, and nitro groups on the benzene ring, along with the methanol moiety, makes it a versatile compound for various applications in research and industry.

Properties

CAS No.

620604-55-9

Molecular Formula

C9H11NO4

Molecular Weight

197.19 g/mol

IUPAC Name

(3-methoxy-2-methyl-4-nitrophenyl)methanol

InChI

InChI=1S/C9H11NO4/c1-6-7(5-11)3-4-8(10(12)13)9(6)14-2/h3-4,11H,5H2,1-2H3

InChI Key

LGDZXUGGVNOHDQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1OC)[N+](=O)[O-])CO

Origin of Product

United States

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